molecular formula C10H18O3 B1406493 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 131206-74-1

7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B1406493
M. Wt: 186.25 g/mol
InChI Key: OIWPLAXPMWMSQZ-UHFFFAOYSA-N
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Description

7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol is a clear colorless viscous liquid . It can be used to synthesize pharmaceutical compounds such as diuretics .


Synthesis Analysis

While specific synthesis methods for 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol were not found, related compounds such as diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro decane-3,4-dicarboxylate and 8-(CYCLOPROPYLIDENEMETHYL)-7,9-DIMETHYL-1,4-DIOXASPIRO[4.5]DECAN-8-OL have been synthesized and studied.


Molecular Structure Analysis

The molecular formula of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol is C10H18O3 . The compound has a molecular weight of 186.25 g/mol . The InChI string representation of the molecule is InChI=1S/C10H18O3/c1-9(2)7-10(4-3-8(9)11)12-5-6-13-10/h8,11H,3-7H2,1-2H3 .


Physical And Chemical Properties Analysis

7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol is a clear colorless viscous liquid . It has a molecular weight of 186.25 g/mol , and its molecular formula is C10H18O3 . The compound has a topological polar surface area of 38.7 Ų .

Scientific Research Applications

Synthetic Intermediate

1,4-Dioxaspiro[4.5]decan-8-one, a related compound, serves as a bifunctional synthetic intermediate widely used in the synthesis of organic chemicals such as pharmaceutical intermediates, liquid crystals, and insecticides. It is synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane using selective deketalization in acidic solution, optimizing the reaction conditions for improved yield and reduced reaction time (Zhang Feng-bao, 2006).

Stereochemistry and Elimination Reactions

Research on simple spiroketals, including 1,6-dioxaspiro[4.5]decane, has contributed to understanding stereochemistry and elimination reactions. Bromination and subsequent dehydrobromination of these compounds have been explored, providing insights into synthesizing α-bromine-containing spiroketal metabolites like obtusin and neoobtusin (E. Lawson et al., 1993).

Pheromone Synthesis

The synthesis of stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, a pheromone produced by bees, has been achieved, starting from ethyl (S)-lactate and dimethyl (S)-malate. This work contributes to the field of pheromone synthesis and understanding insect communication (K. Mori & M. Ikunaka, 1984).

Enantiomerically Pure Compounds

A new approach for synthesizing enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes has been described. This method is significant for constructing complex spiroacetal systems, contributing to the development of new materials and pharmaceuticals (B. D. Schwartz et al., 2005).

Carbo(hetero)cyclospirobutanoic Lactones

Research on carbo(hetero)cyclospirobutanoic lactones has led to the synthesis of new derivatives, including 7,7-dimethyl-1,8-dioxaspiro[4.5]decan-3,4-dicarboxylic acids. These compounds have potential applications in various fields, including organic synthesis and material science (A. Kuroyan et al., 1995).

properties

IUPAC Name

7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-9(2)7-10(4-3-8(9)11)12-5-6-13-10/h8,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWPLAXPMWMSQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCC1O)OCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol

Synthesis routes and methods

Procedure details

To a solution of 7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv.) in MeOH (0.5 M) was added sodium borohydride (1.0 equiv.) slowly at 0° C. under nitrogen, and the resulting reaction mixture was stirred at room temperature for 60 min. TLC (petroleum ether:ethyl acetate=10:1) showed that the reaction was completed. Water was added, and the solvent was removed under reduced pressure. The aqueous layer was extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under vacuum to give 7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-ol (99% yield), which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ (ppm) 3.85-3.94 (m, 4H), 3.37-3.40 (m, 1H), 1.41-1.81 (m, 7H), 0.97 (s, 6H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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